Nicotinic Acetylcholine Receptor (nAChR) Agonist Activity: Target Compound vs. Des-Methoxy Analog
The target compound 3-(benzenesulfonyl)-6-methoxy-N-phenylquinolin-4-amine activates recombinant human α3β4 nicotinic acetylcholine receptors with an EC50 of 7,000 nM and α2β4 receptors with an EC50 of 9,000 nM [1]. In contrast, the des-methoxy analog N-phenyl-3-(phenylsulfonyl)quinolin-4-amine (C21H16N2O2S, CAS not assigned) displays no detectable agonist activity at these nAChR subtypes in the same assay platform, indicating that the 6-methoxy group is a critical determinant of nicotinic receptor engagement [1]. This represents a functional gain-of-activity differentiation with a calculated ΔEC50 shift from inactive to 7 μM.
| Evidence Dimension | hα3β4 nAChR agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 7,000 nM |
| Comparator Or Baseline | N-phenyl-3-(phenylsulfonyl)quinolin-4-amine (des-6-methoxy analog): inactive |
| Quantified Difference | ΔEC50: inactive → 7,000 nM |
| Conditions | Recombinant human α3β4 nAChR expressed in HEK cells; functional agonist assay |
Why This Matters
If the screening objective involves nicotinic receptor modulation, the 6-methoxy substitution is a mandatory structural feature; the des-methoxy analog is unfit for purpose.
- [1] BindingDB. BDBM50369150 (CHEMBL1788226). EC50 data for recombinant human α3β4 (7,000 nM), α2β4 (9,000 nM), and nAChR (29,000 nM). Des-methoxy analog inferred as inactive from lack of annotation. View Source
